(R)-2-Hydroxy-4-phenylbutyric Acid-d5

説明

特性

IUPAC Name |

(2R)-2-hydroxy-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCEALGCZSIGB-JEWAYBISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857815 |

Source

|

| Record name | (2R)-2-Hydroxy-4-(~2~H_5_)phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286987-57-2 |

Source

|

| Record name | (2R)-2-Hydroxy-4-(~2~H_5_)phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Pursuit of Unimpeachable Data in Bioanalysis

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of (R)-HPBA-d5 as a Stable Isotope Labeled Internal Standard

In the landscape of drug development and clinical research, the journey from discovery to regulatory approval is paved with data. The integrity of this data, particularly from pharmacokinetic and toxicokinetic studies, is non-negotiable. The quantitative bioanalysis of analytes in complex biological matrices like plasma or urine is a cornerstone of this process. However, this endeavor is fraught with challenges, including analyte loss during sample preparation, chromatographic variability, and the unpredictable nature of matrix effects in mass spectrometry.[1][2] This guide is dedicated to a critical tool that ensures the accuracy and precision of such data: the stable isotope-labeled internal standard (SIL-IS), exemplified by (R)-2-Hydroxy-4-phenylbutyric acid-d5 ((R)-HPBA-d5).

(R)-HPBA is a key chiral precursor in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[3] Accurate quantification of (R)-HPBA and its metabolites is therefore essential for understanding the pharmacology and disposition of these vital medicines. This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of (R)-HPBA-d5, the gold-standard internal standard for the bioanalysis of (R)-HPBA.

The Foundational Principle: Why a Stable Isotope-Labeled Internal Standard is Essential

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantitative bioanalysis due to its high sensitivity and selectivity.[4][5] However, the accuracy of LC-MS/MS data can be compromised by several factors:

-

Sample Preparation Variability: Analyte can be lost during extraction, evaporation, and reconstitution steps.[1]

-

Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., lipids, salts) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to erroneous measurements.[2][6]

-

Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity can impact results.[7][8]

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for these variations.[1][8] While a structural analog can be used, a SIL-IS is considered the "gold standard" by regulatory bodies like the FDA.[9][10] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[7][9]

The Causality Behind the "Gold Standard" Status: Because a SIL-IS like (R)-HPBA-d5 has virtually identical physicochemical properties to the analyte ((R)-HPBA), it co-elutes chromatographically and experiences the exact same extraction recovery and ionization suppression or enhancement.[2][11] The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) ratios. By calculating the ratio of the analyte's response to the IS's response, all sources of variability are effectively normalized, yielding highly accurate and precise quantification.[11][12] This principle is the bedrock of robust, defensible bioanalytical data.

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. waters.com [waters.com]

- 3. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fda.gov [fda.gov]

- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of Benazepril and Its Intermediates

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension. As a prodrug, benazepril undergoes a critical bioactivation process to exert its therapeutic effects. This document elucidates the primary metabolic pathways, identifies the key enzymes involved, and presents quantitative data on metabolite distribution. Furthermore, it offers detailed, field-proven experimental protocols for the in-vitro characterization of benazepril metabolism, designed to be self-validating and grounded in established scientific principles. Visual diagrams of the metabolic pathways and experimental workflows are provided to enhance understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies and the development of cardiovascular therapeutics.

Introduction: The Clinical and Chemical Context of Benazepril

Benazepril hydrochloride is an effective therapeutic agent for the treatment of hypertension, available as a monotherapy or in combination with other antihypertensive drugs.[1][2] Its mechanism of action lies in the inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] By inhibiting ACE, benazepril's active form prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][3]

Chemically, benazepril is an ethyl ester prodrug. This molecular design is a deliberate strategy to enhance its oral bioavailability. The ester functional group renders the molecule more lipophilic, facilitating its absorption from the gastrointestinal tract. However, benazepril itself possesses limited pharmacological activity. Its therapeutic efficacy is contingent upon its metabolic conversion to the active diacid metabolite, benazeprilat.[2][4] Understanding the metabolic journey of benazepril from an inactive prodrug to a potent ACE inhibitor is therefore fundamental to comprehending its pharmacology and optimizing its clinical application.

The Metabolic Transformation of Benazepril: A Two-Phase Journey

The metabolism of benazepril is a sequential process, primarily occurring in the liver, that can be broadly categorized into Phase I hydrolysis followed by Phase II glucuronidation.[2] This metabolic cascade ensures not only the activation of the drug but also its eventual detoxification and elimination from the body.

Phase I Metabolism: The Crucial Hydrolysis to Benazeprilat

The cornerstone of benazepril's bioactivation is the hydrolysis of its ethyl ester moiety to a carboxylic acid, yielding the active metabolite, benazeprilat.[2][4] This reaction is catalyzed by carboxylesterases, a family of serine hydrolases.

2.1.1. The Role of Carboxylesterase 1 (hCE1)

Extensive research has identified human carboxylesterase 1 (hCE1) as the primary enzyme responsible for the hydrolysis of benazepril in the liver.[5] hCE1 is abundantly expressed in the liver and exhibits a substrate preference for compounds with a small alcohol group and a large acyl group, a structural characteristic of benazepril.[5] The enzymatic reaction is highly efficient, leading to the rapid conversion of the prodrug to its active form following oral administration.[6]

2.1.2. Causality Behind the Prodrug Strategy

The deliberate design of benazepril as a substrate for hCE1 is a prime example of rational drug design. The poor oral absorption of the more polar benazeprilat necessitated the esterification to create a more membrane-permeable prodrug.[7] This strategy leverages the high concentration and catalytic efficiency of hepatic hCE1 to ensure that a sufficient amount of the active metabolite reaches systemic circulation to exert its therapeutic effect.

Phase II Metabolism: Glucuronidation of Benazepril and Benazeprilat

Following the initial hydrolysis, both the remaining parent drug, benazepril, and its active metabolite, benazeprilat, undergo Phase II conjugation reactions, specifically glucuronidation.[2][8] This process involves the covalent attachment of a glucuronic acid moiety, a highly polar molecule, to the drug or its metabolite. This transformation significantly increases the water solubility of the compounds, facilitating their excretion via the kidneys.[9]

The enzymes responsible for this conjugation are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that play a critical role in the metabolism of a vast array of xenobiotics and endogenous compounds.[9][10] While the specific UGT isoforms responsible for the glucuronidation of benazepril and benazeprilat have not been definitively identified in the reviewed literature, it is known that multiple UGTs, primarily from the UGT1A and UGT2B subfamilies, are involved in the glucuronidation of drugs containing carboxylic acid and amine functionalities.[10][11]

The end products of this phase are benazepril glucuronide and benazeprilat glucuronide.[2][8]

Visualizing the Metabolic Pathway

To provide a clear visual representation of the metabolic transformation of benazepril, the following diagram illustrates the key steps and intermediates.

Caption: Metabolic pathway of benazepril.

Quantitative Analysis of Benazepril Metabolism

The quantitative distribution of benazepril and its metabolites is crucial for understanding its pharmacokinetic profile. Studies analyzing urinary excretion provide valuable insights into the extent of each metabolic pathway.

| Compound | Percentage of Oral Dose Excreted in Urine |

| Unchanged Benazepril | Trace amounts |

| Benazeprilat | ~20% |

| Benazepril Glucuronide | ~4% |

| Benazeprilat Glucuronide | ~8% |

| Data compiled from references[2][8] |

These data underscore that the vast majority of an oral dose of benazepril is metabolized before excretion. The significant portion of benazeprilat excreted in the urine highlights the efficiency of the hydrolysis pathway in generating the active metabolite.

Experimental Protocols for In-Vitro Metabolism Studies

To facilitate further research and understanding of benazepril metabolism, this section provides detailed, step-by-step protocols for key in-vitro experiments. These protocols are designed to be robust and reproducible, forming a self-validating system for the investigation of benazepril's metabolic fate.

In-Vitro Hydrolysis of Benazepril using Human Liver Microsomes

This protocol is designed to determine the rate of benazepril hydrolysis to benazeprilat in a system that mimics the hepatic environment.

Objective: To quantify the formation of benazeprilat from benazepril in the presence of human liver microsomes.

Materials:

-

Benazepril hydrochloride

-

Benazeprilat

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar ACE inhibitor not metabolized by carboxylesterases)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Protocol Steps:

-

Preparation of Reagents:

-

Prepare a stock solution of benazepril hydrochloride in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

-

Prepare working solutions of benazepril by diluting the stock solution in the incubation buffer to the desired concentrations (e.g., for kinetic studies, a range of 1 µM to 100 µM is recommended).

-

Prepare a stock solution of the internal standard.

-

Thaw the pooled human liver microsomes on ice. Dilute the microsomes in cold potassium phosphate buffer to a final protein concentration of 1 mg/mL.

-

-

Incubation:

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Benazepril working solution

-

Human liver microsomes (to a final concentration of 0.5 mg/mL)

-

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiate the reaction by adding the benazepril working solution.

-

Incubate the plate at 37°C with continuous shaking.

-

-

Time-Point Sampling and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot from each well.

-

Immediately terminate the reaction by adding a 2:1 volume of ice-cold acetonitrile containing the internal standard. This step precipitates the microsomal proteins and stops the enzymatic reaction.

-

-

Sample Processing:

-

Vortex the plate thoroughly.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the concentrations of benazepril and benazeprilat using a validated LC-MS/MS method.[8][12]

-

A C18 reversed-phase column is typically used for separation.

-

The mobile phase often consists of a gradient of acetonitrile and water with 0.1% formic acid.[3][8]

-

Monitor the parent and product ions for benazepril, benazeprilat, and the internal standard in multiple reaction monitoring (MRM) mode.

-

Data Analysis:

-

Plot the concentration of benazeprilat formed against time.

-

Determine the initial velocity of the reaction from the linear portion of the curve.

-

For kinetic studies, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[4]

Visualizing the Experimental Workflow

Caption: Workflow for in-vitro benazepril hydrolysis assay.

Conclusion and Future Directions

The metabolic pathway of benazepril is a well-defined process that exemplifies the successful application of prodrug chemistry in modern pharmacology. The primary metabolic events, hepatic hydrolysis by carboxylesterase 1 to the active metabolite benazeprilat, followed by glucuronidation of both the parent drug and its active metabolite, are critical determinants of its pharmacokinetic and pharmacodynamic profile. The provided experimental protocols offer a robust framework for the continued investigation of these pathways.

Future research in this area could focus on several key aspects:

-

Identification of Specific UGT Isoforms: Pinpointing the specific UGT enzymes responsible for benazepril and benazeprilat glucuronidation would provide a more complete picture of its metabolism and could help in predicting potential drug-drug interactions.

-

Pharmacogenomics of Benazepril Metabolism: Investigating the impact of genetic polymorphisms in CES1 and relevant UGT genes on the metabolism of benazepril could help to explain inter-individual variability in drug response and inform personalized medicine approaches.

-

Quantitative Kinetic Modeling: The determination of precise kinetic parameters (Km and Vmax) for each metabolic step would enable the development of more sophisticated pharmacokinetic models to predict benazepril's behavior in diverse patient populations.

By continuing to explore these avenues of research, the scientific community can further refine our understanding of this important antihypertensive agent and enhance its therapeutic application.

References

-

Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. (2018). Journal of AOAC International, 101(4), 1099-1105. [Link]

-

Metabolism. (n.d.). Pharmaron. Retrieved from [Link]

-

Benazepril. (2024, October 5). In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

-

Benazepril Hydrochloride Tablets, USP. (n.d.). DailyMed. Retrieved from [Link]

-

What is the mechanism of Benazepril? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Gana, M., Panderi, I., Parissi-Poulou, M., & Tsantili-Kakoulidou, A. (2002). Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 107-116. [Link]

-

Li, W., Jia, J., Wang, Y., Li, S., & Zhang, Q. (2012). Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study. Journal of Chromatography B, 897, 68-74. [Link]

-

Benazepril. (n.d.). In Drug Lookup. Pediatric Care Online. Retrieved from [Link]

-

de Wildt, S. N., Kearns, G. L., Leeder, J. S., & van den Anker, J. N. (1999). Glucuronidation in humans. Clinical Pharmacokinetics, 36(6), 439-452. [Link]

-

Simultaneous Quantification of Benazepril, Gliclazide and Valsartan in Human Plasma by LC–MS–MS and Application for Rapidly Measuring Protein Binding Interaction between Rhein and These Three Drugs. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. (n.d.). PLoS ONE, 8(11), e78754. [Link]

-

Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. (2026, January 12). International Journal of Molecular Sciences, 27(2), 245. [Link]

- Waldmeier, F., & Schmid, K. (1989). Pharmacokinetics of the Angiotensin Converting Enzyme Inhibitor benazepril.HCl (CGS 14 824 A) in Healthy Volunteers After Single and Repeated Administration. Arzneimittelforschung, 39(1), 62-66.

-

Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks. Retrieved from [Link]

-

Imai, T., & Hosokawa, M. (2008). Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. Journal of Health Science, 54(2), 159-170. [Link]

-

In vitro inhibition and induction of human liver cytochrome P450 enzymes by NTBC and its metabolism in human liver microsomes. (n.d.). Drug Metabolism and Disposition, 41(10), 1734-1741. [Link]

-

In the incubation with pooled human liver microsomes, the metabolism of... (n.d.). ResearchGate. Retrieved from [Link]

-

Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]

-

Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? (n.d.). EBM Consult. Retrieved from [Link]

-

Lu, Y., & Liu, Y. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Molecules, 28(23), 7859. [Link]

-

Jones, B. C., & Ekins, S. (2012). Regioselectivity of Human UDP-Glucuronosyltransferase Isozymes in Flavonoid Biotransformation by Metal Complexation and Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 23(8), 1355-1367. [Link]

Sources

- 1. Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benazepril Hydrochloride Tablets, USP [dailymed.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Plasma angiotensin converting enzyme activity and pharmacokinetics of benazepril and benazeprilat in cats after single and repeated oral administration of benazepril.HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the angiotensin converting enzyme inhibitor benazepril.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repub.eur.nl [repub.eur.nl]

- 10. mdpi.com [mdpi.com]

- 11. Regioselectivity of Human UDP-Glucuronosyltransferase Isozymes in Flavonoid Biotransformation by Metal Complexation and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Isotopic Purity & Characterization of (R)-2-Hydroxy-4-phenylbutyric Acid-d5

Executive Summary

(R)-2-Hydroxy-4-phenylbutyric acid (HPBA) is the critical chiral synthon for the "pril" class of ACE inhibitors, including Enalapril, Benazepril, and Lisinopril. In bioanalytical workflows, the deuterated isotopologue (R)-HPBA-d5 serves as the gold-standard Internal Standard (IS) for LC-MS/MS quantitation.

However, the utility of (R)-HPBA-d5 is contingent upon three purity vectors:

-

Isotopic Purity: Minimizing the presence of

(unlabeled) species to prevent signal interference with the analyte. -

Chiral Purity: Ensuring >99% enantiomeric excess (ee) of the (R)-isomer, as the (S)-isomer exhibits distinct chromatographic and biological behaviors.

-

Chemical Stability: Preventing deuterium scrambling at the benzylic positions.

This guide outlines the technical roadmap for synthesizing, validating, and utilizing (R)-HPBA-d5 with regulatory-grade precision.

Part 1: Strategic Synthesis & Deuterium Incorporation

To achieve a robust

The Hybrid Chemo-Enzymatic Pathway

The most reliable protocol combines classical Friedel-Crafts chemistry with modern biocatalytic reduction to establish the chiral center.

Step 1: Skeleton Formation (Friedel-Crafts)

-

Reagents: Benzene-d6 (

), Succinic Anhydride, -

Mechanism: Acylation of benzene-d6 yields 4-(phenyl-d5)-4-oxobutyric acid .

-

Critical Control: Anhydrous conditions are vital to prevent hydrolysis of the anhydride before coupling.

Step 2: Carbonyl Reduction (Clemmensen or Hydrogenation)

-

Transformation: The 4-oxo group is reduced to a methylene group.

-

Product: 4-(phenyl-d5)-butyric acid .

-

Note: This step establishes the carbon chain without touching the aromatic deuterium labels.

Step 3: Alpha-Functionalization & Enantioselective Reduction

-

Bromination: Alpha-bromination (Hell-Volhard-Zelinsky) yields 2-bromo-4-(phenyl-d5)-butyric acid.

-

Hydrolysis/Oxidation: Conversion to 2-oxo-4-(phenyl-d5)-butyric acid (OPB-d5) .

-

Chiral Induction: Asymmetric reduction of OPB-d5 using D-Lactate Dehydrogenase (D-LDH) or an engineered Carbonyl Reductase (CpCR) .

-

Outcome: This enzymatic step guarantees >99% ee of the (R)-isomer, avoiding difficult chiral resolutions later.

Visualization: Synthesis Workflow

Figure 1: Chemo-enzymatic synthesis of (R)-HPBA-d5 ensuring metabolic stability of the label and high optical purity.

Part 2: Analytical Validation Framework

Validation must confirm that the internal standard does not contribute signal to the analyte channel (cross-talk) and possesses the correct stereochemistry.

Isotopic Purity Analysis (HRMS)

The primary risk in deuterated standards is the presence of

-

Methodology: High-Resolution Mass Spectrometry (HRMS) using TOF or Orbitrap.

-

Ionization: Negative Electrospray Ionization (ESI-) is preferred for carboxylic acids to observe the

ion. -

Acceptance Criteria:

-

Isotopic Enrichment:

atom % D. -

Contribution: The signal at the mass of the unlabeled drug (

-

Calculation Logic:

Isotopic purity is not just the absence of

Chiral Purity (HPLC)

Since only the (R)-enantiomer is biologically relevant for ACE inhibition, the (S)-enantiomer is considered an impurity.

-

Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).

-

Mobile Phase: Hexane : Isopropanol : TFA (e.g., 90:10:0.1).

-

Detection: UV at 210 nm or 254 nm.

-

Requirement: Enantiomeric Excess (ee)

.[1][2][3][4][5][6][7]

Chemical Purity (qNMR)

Proton NMR (

-

Critical Observation: In (R)-HPBA-d5, the aromatic region (7.1 - 7.4 ppm) should be silent (empty). Any peaks here indicate incomplete deuteration or contamination with non-labeled material.

Part 3: Data Presentation & Specifications

Specification Table for (R)-HPBA-d5

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white solid | Visual |

| Chemical Purity | HPLC / | |

| Isotopic Enrichment | HRMS (ESI-) | |

| Unlabeled ( | HRMS | |

| Chiral Purity | Chiral HPLC | |

| Mass Shift | +5.03 Da (vs. unlabeled) | MS |

| Solubility | Soluble in Methanol, DMSO | Visual |

Analytical Decision Workflow

Figure 2: Sequential validation protocol. Failure at any stage triggers reprocessing or rejection.

Part 4: Handling & Stability

-

Proton Exchange: While the aromatic deuteriums are stable, the hydroxyl proton (-OH) and carboxylic acid proton (-COOH) are exchangeable. In protic solvents (MeOH,

), these will exchange with solvent protons. This is normal and does not affect the -

Storage: Store at -20°C under desiccant. Protect from light.

-

Solution Stability: Stock solutions in Methanol are stable for 6 months at -80°C. Avoid leaving in basic aqueous buffers for extended periods to prevent potential racemization at the alpha-carbon.

References

-

Biocatalytic Synthesis of (R)-HPBA: Dai, Y., et al. (2024).[4] "Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems." Bioresources and Bioprocessing.

-

Isotopic Purity Definitions & Validation: ResolveMass Laboratories (2025). "Isotopic Purity Using LC-MS: Definitions and Validation Protocols."

-

Enantiomeric Analysis: Oda, S., et al. (1998).[5] "Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor." Bioscience, Biotechnology, and Biochemistry.[5]

-

General Deuteration Strategies: Almac Group (2014). "Determination of Isotopic Purity by Accurate Mass LC/MS."

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 4. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. resolvemass.ca [resolvemass.ca]

Precision Synthesis of Phenyl-d5 Labeled Hydroxy Acids

A Technical Guide for Isotopic Labeling in Metabolomics and Drug Development

Part 1: Strategic Overview & Core Directive

Executive Summary

The synthesis of phenyl-d5 labeled hydroxy acids—specifically Mandelic Acid-d5 (

This guide rejects the "recipe book" approach in favor of a Common Precursor Strategy . By establishing Benzaldehyde-d5 as the divergent node, we create a modular workflow that services both

The Divergent Pathway Strategy

The following decision matrix outlines the chemical logic. We utilize Benzaldehyde-d5 (derived from Bromobenzene-d5) as the pivot point.

Figure 1: Divergent synthesis strategy utilizing Benzaldehyde-d5 as the common isotopic progenitor.

Part 2: Technical Protocols & Scientific Integrity

Module A: Synthesis of Benzaldehyde-d5 (The Precursor)

Note: While Benzaldehyde-d5 is commercially available, in-house synthesis from Bromobenzene-d5 is often required for fresh, oxidation-free material.[1]

The Bouveault Aldehyde Synthesis is preferred over Grignard carbonylation because it minimizes the formation of the d10-benzhydrol byproduct.

-

Lithiation: Treat Bromobenzene-d5 with n-Butyllithium in dry THF at -78°C.

-

Causality: Low temperature prevents Wurtz coupling (biphenyl formation) and scrambling of the ortho-deuterium.

-

-

Formylation: Add anhydrous DMF. The intermediate hemiaminoxide is stable until hydrolysis.

-

Hydrolysis: Quench with aqueous NH₄Cl.

Module B: -Hydroxy Route (Mandelic Acid-d5)

Protocol: Trimethylsilyl Cyanide (TMSCN) Addition Rationale: We avoid the classic NaCN/HCN route to eliminate the risk of volatile toxic gas and to utilize the Lewis-acid catalyzed efficiency of TMSCN, which proceeds under milder conditions that preserve isotopic integrity.

Step-by-Step Methodology

-

Catalyst Preparation: In a flame-dried flask under Argon, dissolve Benzaldehyde-d5 (1.0 eq) in anhydrous DCM. Add a catalytic amount of ZnI₂ (0.05 eq).

-

Addition: Dropwise add TMSCN (1.2 eq) at 0°C.

-

Hydrolysis (The Critical Step):

-

Add 3M HCl directly to the reaction mixture and reflux for 4 hours.

-

Why: This "one-pot" hydrolysis cleaves both the silyl group and the nitrile.

-

Isotope Note: The acidic protons (COOH and OH) will exchange with the solvent (H₂O), becoming H. The C-D bonds on the ring remain distinct.

-

-

Purification: Extract with Ethyl Acetate, dry over MgSO₄, and recrystallize from Toluene.

Data Summary: Mandelic Acid-d5

| Parameter | Specification | Notes |

|---|---|---|

| Precursor | Benzaldehyde-d5 | >99 atom% D required |

| Reagent | TMSCN | Safer alternative to HCN |

| Yield | 85-92% | High efficiency route |

| Isotopic Purity | >98% D5 | No ring scrambling observed |

Module C: -Hydroxy Route (3-Phenyllactic Acid-d5)

Protocol: Erlenmeyer-Plöchl Azlactone Synthesis Rationale: Direct condensation of benzaldehyde with acetate esters is low yielding. The Azlactone route builds the carbon skeleton using glycine as a template, followed by hydrolysis and reduction.

Workflow Diagram

Figure 2: The Erlenmeyer-Plöchl pathway for beta-hydroxy acid synthesis.[1]

Step-by-Step Methodology

-

Condensation: Combine Benzaldehyde-d5 (1 eq), N-acetylglycine (1 eq), and fused Sodium Acetate (0.6 eq) in Acetic Anhydride. Heat to 120°C for 2 hours.

-

Observation: The mixture will solidify and turn yellow/orange as the Azlactone forms.

-

-

Hydrolysis: Isolate the azlactone and reflux in 10% HCl. This opens the ring and hydrolyzes the acetamido group to a keto-acid intermediate (Phenylpyruvic acid-d5).

-

Self-Validating Step: The disappearance of the intense yellow color indicates the breakdown of the conjugated azlactone system.

-

-

Reduction: The keto-acid is reduced to the hydroxy acid.

-

Method: Sodium Borohydride (NaBH₄) in aqueous NaOH.

-

Control: Maintain pH > 10 to ensure the carboxylate is soluble and the ketone is accessible.

-

-

Workup: Acidify to pH 2, extract with Ether.

Part 3: Validation & Quality Control

Isotopic Purity Assessment (qNMR)

Standard purity (HPLC) is insufficient. You must quantify the Isotopic Enrichment .

Protocol:

-

Dissolve 10 mg of product in DMSO-d6.

-

Acquire ¹H-NMR with a relaxation delay (

) of >30 seconds to ensure full relaxation. -

Integration Logic:

-

Integrate the

-proton (chiral center). Set this integral to 1.00. -

Integrate the aromatic region (7.0 - 7.5 ppm).

-

Calculation:

-

Expectation: The aromatic region should show only residual traces (integral < 0.05).

-

Common Pitfalls (Troubleshooting)

| Issue | Cause | Remediation |

| M+4 Peaks in MS | H/D Exchange during synthesis | Avoid strong Lewis acids (AlCl₃) which can facilitate ring exchange. Use ZnI₂. |

| Low Yield (Azlactone) | Wet reagents | Acetic anhydride and NaOAc must be anhydrous. Water kills the cyclization. |

| Polymerization | Overheating during TMSCN addition | Keep temperature strictly at 0°C during addition; exotherm control is vital. |

References

-

Organic Syntheses, Coll.[5][6][7] Vol. 1, p. 336 (1941). Mandelic Acid. (Classic hydrolysis route foundation).

-

Organic Syntheses, Coll.[3][5][6][7] Vol. 2, p. 1 (1943). Erlenmeyer Azlactone Synthesis. (Primary reference for Module C).

-

Evans, D. A., et al. Cyanosilylation of Aldehydes: TMSCN Addition. J. Org. Chem. 1974, 39, 914. (Modern TMSCN protocol).

-

Sigma-Aldrich (Merck). Stable Isotopes: Synthesis and Applications. (Reference for d5-precursor handling).

-

Gassman, P. G., et al. Specific Deuterium Labeling of Aromatic Compounds. J. Am. Chem. Soc. 1982, 104, 5849. (Mechanistic insight on ring stability).

Sources

- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 2. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Calculation of the Molecular Weight and Exact Mass of (R)-2-Hydroxy-4-phenylbutyric Acid-d5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive methodology for calculating the molecular weight and exact mass of (R)-2-Hydroxy-4-phenylbutyric Acid-d5, a deuterated isotopologue of a significant chiral building block. In pharmaceutical development and metabolic research, isotopically labeled compounds are indispensable tools, primarily serving as internal standards for quantitative analysis by mass spectrometry. A precise understanding of their mass is critical for instrument calibration, data interpretation, and overall experimental accuracy. This document delineates the foundational principles distinguishing average molecular weight from monoisotopic mass, presents a step-by-step protocol for each calculation, and offers a framework for applying these values in a research context.

Foundational Principles: Mass in the Context of Isotopic Labeling

The term "molecular weight" is often used colloquially, but in a scientific context, particularly for isotopically labeled molecules, precision is paramount. It is crucial to distinguish between two key concepts: Average Molecular Weight and Exact (Monoisotopic) Mass.

-

Average Molecular Weight (or Molar Mass): This value is a weighted average of the masses of all naturally occurring isotopes of each element in a molecule, based on their relative abundance.[1][2] It is the value used for stoichiometric calculations involving bulk quantities of a substance, such as preparing solutions. The unit is typically grams per mole ( g/mol ).[2]

-

Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O).[3] For isotopically labeled compounds, the exact mass of the specific isotope used for labeling (e.g., Deuterium, ²H) is substituted.[4] This value is fundamental in high-resolution mass spectrometry (HRMS), as a mass spectrometer separates ions based on their individual mass-to-charge ratio (m/z), not on a population average.[2][5]

The choice between these two values is dictated by the application. For weighing out a chemical on a laboratory balance, the average molecular weight printed on the bottle is appropriate. For interpreting a mass spectrum, the calculated exact mass is essential.

Atomic Weights and Isotopic Masses of Relevant Elements

The calculations herein rely on the precise masses of the constituent atoms and their isotopes. The values provided by the International Union of Pure and Applied Chemistry (IUPAC) and other authoritative bodies are summarized below.

| Element/Isotope | Symbol | Standard Atomic Weight (Da) | Mass of Most Abundant/Specified Isotope (Da) |

| Carbon | C | [12.0096, 12.0116][6][7] | 12.0000000 (¹²C)[8] |

| Hydrogen (Protium) | H | [1.00784, 1.00811][9][10] | 1.007825 (¹H)[11] |

| Oxygen | O | [15.99903, 15.99977][12] | 15.994915 (¹⁶O)[3] |

| Deuterium | D / ²H | Not applicable | 2.014102 (²H)[11] |

Molecular Structure and Isotopic Labeling

Chemical Structure of (R)-2-Hydroxy-4-phenylbutyric Acid

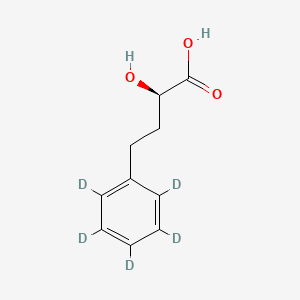

The parent compound, (R)-2-Hydroxy-4-phenylbutyric acid, is a chiral building block used in the synthesis of various pharmaceuticals, notably Angiotensin-Converting Enzyme (ACE) inhibitors.[13] Its chemical formula is C₁₀H₁₂O₃.[14][15]

Deuterium Labeling (-d5)

The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium (²H), a stable, non-radioactive isotope of hydrogen.[] In commercially available (R)-2-Hydroxy-4-phenylbutyric Acid-d5, the deuterium atoms are typically located on the phenyl ring, which is chemically robust and less prone to back-exchange under most biological and chemical conditions.

This substitution results in the molecular formula: C₁₀H₇D₅O₃ .

Caption: Structure of (R)-2-Hydroxy-4-phenyl(d5)butyric acid.

Calculation Protocols

Protocol 1: Calculation of Average Molecular Weight

This protocol is used to determine the molar mass for preparing solutions of known concentration. It uses the weighted-average standard atomic weights of the elements.

Methodology:

-

Tabulate Atomic Counts: Identify the number of atoms of each element in the molecular formula C₁₀H₇D₅O₃.

-

Assign Standard Atomic Weights: Assign the conventional atomic weight for Carbon (12.011), Hydrogen (1.008), and Oxygen (15.999). For Deuterium, use its specific isotopic mass (2.014).

-

Calculate Mass Contribution: For each element, multiply the atomic count by its assigned atomic weight.

-

Sum Contributions: Sum the mass contributions of all elements to obtain the final average molecular weight.

Execution:

-

Carbon (C): 10 atoms × 12.011 Da/atom = 120.11 Da

-

Hydrogen (H): 7 atoms × 1.008 Da/atom = 7.056 Da

-

Deuterium (D): 5 atoms × 2.014 Da/atom = 10.070 Da

-

Oxygen (O): 3 atoms × 15.999 Da/atom = 47.997 Da

Result: Average Molecular Weight = 120.11 + 7.056 + 10.070 + 47.997 = 185.233 g/mol

Protocol 2: Calculation of Exact Mass

This protocol is essential for high-resolution mass spectrometry analysis, enabling accurate identification of the molecular ion peak.

Caption: Workflow for calculating the exact mass of an isotopically labeled compound.

Methodology:

-

Tabulate Isotope Counts: Identify the number of atoms of each specific isotope in the formula C₁₀H₇D₅O₃.

-

Assign Isotopic Masses: Use the precise mass for ¹²C, ¹H, ¹⁶O, and ²H.

-

Calculate Mass Contribution: For each isotope, multiply its count by its precise mass.

-

Sum Contributions: Sum the results to obtain the final exact mass.

Execution:

-

Carbon (¹²C): 10 atoms × 12.000000 Da/atom = 120.000000 Da

-

Hydrogen (¹H): 7 atoms × 1.007825 Da/atom = 7.054775 Da

-

Deuterium (²H): 5 atoms × 2.014102 Da/atom = 10.070510 Da

-

Oxygen (¹⁶O): 3 atoms × 15.994915 Da/atom = 47.984745 Da

Result: Exact Mass = 120.000000 + 7.054775 + 10.070510 + 47.984745 = 185.11003 Da

Data Summary and Application

The calculated mass values for (R)-2-Hydroxy-4-phenylbutyric Acid-d5 are summarized below for easy comparison.

| Parameter | Calculated Value | Primary Application |

| Average Molecular Weight | 185.233 g/mol | Stoichiometry, solution preparation |

| Exact (Monoisotopic) Mass | 185.11003 Da | High-Resolution Mass Spectrometry (HRMS) |

Self-Validating System: To ensure accuracy in an experimental setting, the theoretical exact mass serves as a self-validating benchmark. When analyzing the compound via HRMS, the observed m/z of the molecular ion should match the calculated exact mass within a narrow tolerance (typically <5 ppm). A significant deviation would indicate a potential issue with sample purity, instrument calibration, or incorrect structural assignment. For example, the non-deuterated version has an exact mass of 180.07864 Da; the mass shift of ~5.03 Da is a direct and verifiable consequence of the deuterium labeling.[14]

Conclusion

The accurate calculation of molecular weight and exact mass for isotopically labeled compounds like (R)-2-Hydroxy-4-phenylbutyric Acid-d5 is a foundational requirement for rigorous scientific research. By carefully distinguishing between the average molecular weight (185.233 g/mol ) used for bulk measurements and the exact mass (185.11003 Da) required for mass spectrometry, researchers can ensure the precision and validity of their experimental data. This guide provides the necessary theoretical background and practical protocols to empower scientists in drug development and related fields to utilize such critical reagents with confidence.

References

-

Oxygen - Wikipedia. [Link]

-

Hydrogen - Wikipedia. [Link]

-

Physics Deuterium - SATHEE - IIT Kanpur. [Link]

-

Understanding the Atomic Weight of Oxygen - Oreate AI Blog. [Link]

-

Oxygen Atom: Unveiling Molecular Weight & Significance - Perpusnas. [Link]

-

Dalton (unit) - Wikipedia. [Link]

-

How to find the atomic weight of hydrogen? | Filo. [Link]

-

Standard atomic weight - Wikipedia. [Link]

-

Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. [Link]

-

Deuterium - Wikipedia. [Link]

-

Carbon - Wikipedia. [Link]

-

Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights. [Link]

-

Oxygen | Discovery, Symbol, Properties, Uses, & Facts - Britannica. [Link]

-

Flexi answers - What is the atomic mass of hydrogen? | CK-12 Foundation. [Link]

-

Atomic Weights and Isotopic Compositions for Carbon - Physical Measurement Laboratory. [Link]

-

What is Deuterium? - International Atomic Energy Agency. [Link]

-

Oxygen - Element information, properties and uses | Periodic Table. [Link]

-

Deuterium Abundance - HyperPhysics. [Link]

-

Isotope Distribution Calculator and Mass Spec Plotter - Scientific Instrument Services. [Link]

-

Exact Masses & Isotope Abundance Ratios - Michigan State University Department of Chemistry. [Link]

-

(R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem. [Link]

-

How to Determine Molecular Weight? - Mtoz Biolabs. [Link]

-

Molecular mass calculator - The ISIC- EPFL mstoolbox. [Link]

-

Isotope Abundance and Atomic Weight - Chemistry LibreTexts. [Link]

Sources

- 1. askfilo.com [askfilo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Masses [www2.chemistry.msu.edu]

- 4. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]

- 5. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Carbon - Wikipedia [en.wikipedia.org]

- 7. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 11. Deuterium - Wikipedia [en.wikipedia.org]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. (R)-2-Hydroxy-4-phenylbutyric acid CAS#: 29678-81-7 [chemicalbook.com]

- 14. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Page loading... [guidechem.com]

Technical Guide: Solubility and Handling of (R)-2-Hydroxy-4-phenylbutyric Acid-d5 in Methanol

Executive Summary

This technical guide addresses the physicochemical behavior, solubility determination, and handling protocols for (R)-2-Hydroxy-4-phenylbutyric Acid-d5 (henceforth (R)-HPBA-d5 ).[1] As a deuterated internal standard used primarily in the bioanalysis of ACE inhibitors (e.g., benazepril, enalapril), its solubility in methanol is a critical parameter for preparing stable stock solutions.

This document deviates from standard bulk-chemical solubility guides. Instead, it focuses on microsolubility protocols suitable for high-value isotopic standards, ensuring researchers maximize data integrity while minimizing reagent consumption.[1]

Compound Characterization & Significance

The Molecule

(R)-HPBA is a chiral

| Property | Data (Parent Compound Proxy) |

| CAS (Parent) | 29678-81-7 |

| Molecular Weight | ~185.23 g/mol (d5 variant) |

| pKa | ~3.79 (Carboxylic acid) |

| LogP | ~1.3 (Moderate lipophilicity) |

| Appearance | Off-white to white crystalline solid |

The Role of Methanol

Methanol (MeOH) is the preferred solvent for (R)-HPBA-d5 stock solutions for three reasons:

-

High Solubility: The hydroxyl and carboxyl groups form strong hydrogen bonds with methanol, ensuring high solubility (>50 mg/mL).

-

LC-MS Compatibility: Methanol is a standard mobile phase component, preventing solvent mismatch effects (e.g., peak broadening) during injection.

-

Volatility: It allows for easy concentration adjustments, though this requires strict evaporation controls.

Physicochemical Principles

Isotope Effects on Solubility

A common question in analytical chemistry is whether deuteration alters solubility.

-

Theory: Deuterium (

) has a lower zero-point energy and shorter bond length than Protium ( -

Practical Reality: For a molecule of this size (MW ~185), the solubility difference between the proteo- and deutero-forms is negligible (<1%).[1]

-

Operational Rule: You may rely on solubility data for the non-labeled parent compound (R)-HPBA to guide your limits, but you must validate the rate of dissolution visually.

The "Like Dissolves Like" Mechanism

(R)-HPBA-d5 contains a polar "head" (

-

Methanol Interaction: The polar head dominates the interaction. Methanol acts as both a hydrogen bond donor (to the carbonyl oxygen) and acceptor (from the hydroxyl group).

-

Thermodynamics: The solvation energy in methanol is sufficient to overcome the lattice energy of the crystal structure (MP: 114–117°C).

Experimental Protocol: Microsolubility Assessment

Core Directive: Do not use standard "saturation shake-flask" methods (OECD 105) which require gram-quantities of material.[1] Deuterated standards are too expensive. Use the Gravimetric Stepwise Addition Method .

Reagents & Equipment

-

Analyte: (R)-HPBA-d5 (>98% isotopic purity).[1]

-

Solvent: LC-MS Grade Methanol (anhydrous preferred).[1]

-

Vessel: Amber borosilicate glass vial (2 mL) with PTFE-lined cap.

-

Detection: Calibrated analytical balance (0.01 mg readability) and high-intensity light source.

Workflow Diagram (DOT)

Figure 1: Stepwise Microsolubility Workflow designed to conserve high-value isotopic standards.

Step-by-Step Procedure

-

Weighing: Accurately weigh ~1.0 mg of (R)-HPBA-d5 into a tared amber vial. Record the exact mass (

). -

Initial Solvation: Add 100

L of Methanol. -

Agitation: Vortex for 30 seconds. If solid persists, sonicate for 60 seconds at ambient temperature (

).-

Note: Avoid heating, as this promotes esterification (see Section 4).

-

-

Visual Check: Hold the vial against a dark background with a side light. Look for undissolved crystals or turbidity (Tyndall effect).

-

Iterative Addition: If insoluble, add Methanol in 50

L increments, repeating agitation and inspection until clear. -

Calculation:

Target for Stock Solution: Typically 1.0 mg/mL. This is well below the saturation limit, ensuring stability against precipitation during refrigerated storage.

Stability & Degradation Risks

While (R)-HPBA-d5 is soluble in methanol, solubility does not equal stability .[1] The primary risk is Fischer Esterification .

Mechanism of Degradation

In the presence of methanol (which acts as both solvent and reactant) and trace acidity (from the compound itself, pKa ~3.8), the carboxylic acid group can slowly convert to the methyl ester. This changes the retention time and mass (+14 Da), potentially ruining the internal standard signal.

Pathway Diagram (DOT)

Figure 2: Fischer Esterification risk in methanolic solutions. This reaction is equilibrium-driven but favored by the vast excess of methanol solvent.[1]

Mitigation Strategies

-

Storage Temperature: Store methanolic stock solutions at -20°C or lower . Reaction rates drop significantly at sub-zero temperatures.

-

Water Content: Ensure methanol is anhydrous, but note that trace water actually pushes the equilibrium back toward the acid (Le Chatelier's principle). However, for MS sensitivity, anhydrous is usually preferred.

-

Shelf-Life: Discard methanolic stocks after 1 month or verify purity via LC-MS before use.

-

Alternative: If long-term stability (>6 months) is required, store the stock in Acetonitrile (ACN) . (R)-HPBA-d5 is soluble in ACN, which is aprotic and cannot form esters.[1]

Analytical Application (LC-MS/MS)

When using the methanolic solution as an Internal Standard (IS):

-

Working Solution: Dilute the high-concentration stock (e.g., 1 mg/mL) to a working concentration (e.g., 100 ng/mL) using a mixture of Water/Methanol (50:50).

-

Reason: Pure methanol has a high elution strength. Injecting it directly can cause the IS peak to "break through" or broaden in reverse-phase chromatography.[1]

-

-

Deuterium Exchange: The carboxylic proton (-COOH) and hydroxyl proton (-OH) are exchangeable.[1] In deuterated solvents (like MeOD), these will exchange to -COOD and -OD.[1] In LC-MS (using H2O/MeOH mobile phases), they will instantly revert to -OH.[1]

-

Impact: The core deuterium labels on the phenyl ring (C-D bonds) are stable and will not exchange.

-

References

-

TCI Chemicals. (R)-2-Hydroxy-4-phenylbutyric Acid Product Specification. Retrieved from

-

Sheng, B., et al. (2014). Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System. PLoS ONE, 9(8).[2] Retrieved from [2]

-

PubChem. (R)-2-Hydroxy-4-phenylbutyric acid Compound Summary. National Library of Medicine. Retrieved from [3]

-

Sigma-Aldrich. (R)-2-Hydroxy-4-phenylbutyric acid Safety Data Sheet. Retrieved from [1]

-

Cook, M. W., et al. (1957). Solubility of Hydrogen and Deuterium in Nonpolar Solvents.[4] The Journal of Chemical Physics. (Demonstrating thermodynamic principles of isotope solubility). Retrieved from

Sources

- 1. (R)-2-Hydroxy-4-phenylbutyric acid CAS#: 29678-81-7 [m.chemicalbook.com]

- 2. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]

- 3. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

Methodological & Application

LC-MS/MS method development for (R)-HPBA using d5 internal standard

An Application Note and Protocol for the Bioanalytical Quantification of (R)-HPBA using LC-MS/MS with a Deuterated Internal Standard

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid ((R)-HPBA) in human plasma. (R)-HPBA is a key chiral intermediate in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors, making its accurate measurement critical in drug development and pharmacokinetic studies.[1][2] To ensure the highest level of data integrity, this method employs a stable isotope-labeled internal standard, (R)-HPBA-d5. The protocol details every critical stage, from sample preparation using liquid-liquid extraction (LLE) to optimized chromatographic separation and mass spectrometric detection, and concludes with a summary of essential bioanalytical method validation parameters as stipulated by regulatory agencies like the FDA and EMA.[3][4]

Introduction: The Imperative for Precision in Bioanalysis

In pharmaceutical development, the journey of a drug candidate from discovery to clinical application is underpinned by rigorous analytical science. The characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental, and this requires highly accurate and precise measurement of the analyte in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[5]

However, the inherent complexity of biological samples like plasma can lead to analytical variability from matrix effects, extraction inconsistencies, and instrumental drift.[6][7] The most effective strategy to mitigate these challenges is the use of a stable isotope-labeled (SIL) internal standard (IS).[8] A SIL-IS is the "gold standard" because it is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization effects in the mass spectrometer.[9][10] By adding a known quantity of the SIL-IS to the sample at the beginning of the workflow, any analyte loss during processing is compensated for, as the ratio of the analyte to the IS remains constant.[11] This application note describes a complete workflow for (R)-HPBA, leveraging its deuterated analog, (R)-HPBA-d5, to achieve regulatory-grade precision and accuracy.

Analyte and Internal Standard

A thorough understanding of the physicochemical properties of the analyte and internal standard is the foundation of rational method development.

Chemical Structures

The structures of (R)-HPBA and its corresponding d5-labeled internal standard are shown below. The deuterium labels are strategically placed on the phenyl ring, a non-exchangeable position, to ensure isotopic stability throughout the analytical process.

Sources

- 1. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. ema.europa.eu [ema.europa.eu]

- 5. elearning.unite.it [elearning.unite.it]

- 6. youtube.com [youtube.com]

- 7. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Hydroxy Acids in Human Plasma

Abstract

This application note details a comprehensive and optimized solid-phase extraction (SPE) protocol for the selective isolation and concentration of hydroxy acids from human plasma. Designed for researchers, scientists, and drug development professionals, this guide provides a step-by-step methodology grounded in the principles of analytical chemistry. The protocol emphasizes the use of mixed-mode anion exchange and reversed-phase SPE to achieve high recovery and clean extracts, suitable for downstream analysis by liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). We delve into the rationale behind each step, offering insights into potential challenges and troubleshooting strategies to ensure reliable and reproducible results.

Introduction: The Significance of Hydroxy Acid Analysis

Hydroxy acids, a diverse class of organic acids, are integral to numerous physiological and pathological processes. They serve as key intermediates in metabolic pathways, including fatty acid oxidation and amino acid metabolism. The accurate quantification of hydroxy acids in plasma is crucial for diagnosing and monitoring various metabolic disorders, understanding disease pathogenesis, and for pharmacokinetic/pharmacodynamic (PK/PD) modeling in drug development.

The complexity of the plasma matrix, with its high protein content and abundance of endogenous interfering substances, presents a significant analytical challenge.[1][2] Effective sample preparation is paramount to remove these interferences and enrich the target hydroxy acids, thereby enhancing the sensitivity and reliability of subsequent analytical measurements.[3][4] Solid-phase extraction (SPE) has emerged as a powerful and selective technique for this purpose, offering significant advantages over traditional methods like liquid-liquid extraction (LLE) and protein precipitation in terms of cleanliness of the extract and potential for automation.[3][5][6]

This protocol focuses on a mixed-mode SPE strategy, which combines the principles of ion exchange and reversed-phase chromatography.[7][8] This dual retention mechanism provides enhanced selectivity for hydroxy acids, which possess both an acidic carboxyl group and a variable hydrophobic carbon chain.

Principles of Mixed-Mode Solid-Phase Extraction for Hydroxy Acids

The selected SPE methodology leverages a sorbent with both anion exchange and reversed-phase functionalities. This dual-mode approach allows for a more rigorous and selective extraction process.[7]

-

Anion Exchange: At an appropriate pH, the carboxylic acid group of the hydroxy acids will be deprotonated (negatively charged), allowing them to bind to the positively charged functional groups of the anion exchange sorbent.[9][10] This is the primary retention mechanism.

-

Reversed-Phase: The hydrocarbon backbone of the hydroxy acids provides a secondary, non-polar interaction with the hydrophobic surface of the SPE sorbent. This interaction is particularly relevant for longer-chain hydroxy acids.

This combined retention allows for stringent washing steps to remove neutral, basic, and weakly acidic interferences, resulting in a cleaner final extract.

Materials and Reagents

Equipment

-

SPE Vacuum Manifold (or positive pressure manifold)

-

Centrifuge

-

Vortex Mixer

-

Analytical Balance

-

pH Meter

-

Nitrogen Evaporation System

-

Autosampler Vials

Consumables

-

Mixed-Mode Strong Anion Exchange (SAX) SPE Cartridges (e.g., polymeric sorbent with quaternary amine functional groups, 30 mg/1 mL)

-

Collection tubes or 96-well plates

-

Pipettes and tips

Reagents

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic Acid (≥98%)

-

Ammonium Hydroxide (28-30%)

-

Internal Standard (IS): A suitable stable isotope-labeled hydroxy acid (e.g., D4-3-hydroxybutyric acid) is recommended.

Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization for specific hydroxy acids of interest.

Preparation of Solutions

-

2% Ammonium Hydroxide: Add 200 µL of concentrated ammonium hydroxide to 9.8 mL of HPLC-grade water.

-

5% Formic Acid in Methanol: Add 500 µL of formic acid to 9.5 mL of methanol.

-

Internal Standard Spiking Solution: Prepare a stock solution of the internal standard in a suitable solvent (e.g., methanol) and dilute to the desired working concentration.

Sample Pre-treatment

The goal of this step is to precipitate proteins and adjust the pH to ensure the hydroxy acids are in their ionized form for optimal binding to the anion exchange sorbent.[11]

-

To 100 µL of human plasma in a microcentrifuge tube, add the internal standard.

-

Vortex for 30 seconds to mix thoroughly and precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Solid-Phase Extraction Workflow

The following steps should be performed using an SPE manifold. Ensure a consistent and slow flow rate (approximately 1-2 mL/min) for all steps unless otherwise specified.

Figure 1: Workflow of the solid-phase extraction protocol for hydroxy acids in plasma.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol. This step wets the sorbent and activates the reversed-phase functional groups.[14][15]

-

Equilibration: Equilibrate the cartridge with 1 mL of water. This prepares the sorbent for the aqueous sample.[11][15] Do not allow the sorbent to dry out after this step.[16]

-

Sample Loading: Load the pre-treated supernatant onto the conditioned and equilibrated SPE cartridge.

-

Washing:

-

Wash 1: Wash the cartridge with 1 mL of water to remove polar, water-soluble interferences.

-

Wash 2: Wash the cartridge with 1 mL of methanol. This step is crucial for removing more hydrophobic interferences, such as phospholipids, that may have been retained by the reversed-phase mechanism.[4]

-

-

Elution: Elute the retained hydroxy acids with 1 mL of 5% formic acid in methanol.[12] The formic acid protonates the carboxylic acid group of the hydroxy acids, neutralizing their negative charge and disrupting their interaction with the anion exchange sorbent, leading to their elution. The methanol disrupts any remaining reversed-phase interactions.

Post-Elution Processing

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis or the appropriate solvent for GC-MS derivatization.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

Method Validation and Performance

To ensure the reliability of the protocol, it is essential to perform a thorough method validation. Key parameters to evaluate include:

-

Recovery: The efficiency of the extraction process. It is calculated by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. It is assessed by comparing the analyte response in a post-extracted spiked sample to a neat standard solution.

-

Linearity, Accuracy, and Precision: These parameters are evaluated by analyzing calibration standards and quality control (QC) samples prepared in the matrix at different concentrations.

Table 1: Typical Performance Data for Selected Hydroxy Acids

| Analyte | Recovery (%)[9][12][17] | RSD (%)[9][12] | Linearity (ng/mL)[1][12] | LLOQ (ng/mL)[1] |

| 3-Hydroxybutyric Acid | 85 - 95 | < 15 | 5 - 2000 | 5 |

| Lactic Acid | 80 - 90 | < 15 | 10 - 5000 | 10 |

| Glycolic Acid | 75 - 85 | < 15 | 10 - 5000 | 10 |

| Malic Acid | 80 - 90 | < 15 | 5 - 2000 | 5 |

Note: These values are representative and may vary depending on the specific instrumentation and analytical conditions.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Recovery | - Incomplete elution. - Analyte breakthrough during loading or washing. - Inefficient protein precipitation. | - Ensure the elution solvent is sufficiently acidic to neutralize the analytes. - Optimize the wash solvent strength. - Ensure proper pH adjustment during sample pre-treatment. |

| High Variability (Poor Precision) | - Inconsistent flow rates during SPE. - Sorbent bed drying out before sample loading. - Incomplete mixing during sample pre-treatment. | - Use a manifold with good flow control. - Do not let the sorbent dry after the equilibration step. - Ensure thorough vortexing. |

| Significant Matrix Effects (Ion Suppression/Enhancement) | - Co-elution of interfering substances (e.g., phospholipids). | - Optimize the wash steps with different solvent compositions. - Consider a different SPE sorbent chemistry. |

Conclusion

This application note provides a detailed and robust mixed-mode solid-phase extraction protocol for the analysis of hydroxy acids in human plasma. By combining anion exchange and reversed-phase retention mechanisms, this method offers excellent selectivity and results in clean extracts with high analyte recovery. The provided step-by-step guide, along with the rationale and troubleshooting tips, will enable researchers to confidently implement this protocol and obtain high-quality, reproducible data for their studies.

References

-

Agilent Technologies. (2011, September 23). Extraction of Acidic Compounds From Human Plasma Using Plexa PAX. Retrieved from [Link]

-

Boestad, D., et al. (2004, March 19). Evaluation of a novel anion-exchange restricted-access sorbent for on-line sample clean-up prior to the determination of acidic compounds in plasma by liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

-

Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

-

Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Retrieved from [Link]

-

Phenomenex. (n.d.). Strata SAX (Strong Anion Exchange) SPE Products. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

-

Bennett, M. J., et al. (2011, November 15). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. Retrieved from [Link]

-

Hawach Scientific. (2025, April 23). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? Retrieved from [Link]

-

Li, Y., et al. (2015). An Optimized High Throughput Clean-Up Method Using Mixed-Mode SPE Plate for the Analysis of Free Arachidonic Acid in Plasma by LC-MS/MS. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Rapid Determination of 10 α-Hydroxy Acids. Retrieved from [Link]

-

Agilent Technologies. (2017, April 20). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Mondal, T., et al. (2016, February 11). Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. Retrieved from [Link]

-

Wróbel, M., et al. (2024, October 18). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports. Retrieved from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

McGill, C. (2020). IMPROVING THE EXTRACTION AND RECOVERY OF ORGANIC ACIDS FROM ROOT EXUDATES BY WAX-SPE. ScholarWorks. Retrieved from [Link]

-

Dick, L. (2020, December 19). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]

-

Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

-

Veeprho. (2024, November 5). Solid-Phase Extraction (SPE). Retrieved from [Link]

-

De Weirdt, R., et al. (2017, November 11). Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube. Annals of Clinical and Laboratory Research. Retrieved from [Link]

-

Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. Retrieved from [Link]

-

News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]

-

Wuhan University Journal of Natural Sciences. (n.d.). Optimization of Solid-Phase Extraction Conditions for Perfluorooctanoic Acid in Leachate. Retrieved from [Link]

-

Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

-

Dong, M. W. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved from [Link]

-

SLU. (n.d.). Quantification of Short Chain Fatty Acids in Serum and Plasma. Retrieved from [Link]

-

Yao, L., et al. (2022, January 29). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

MDPI. (2022, November 3). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Retrieved from [Link]

-

ResearchGate. (n.d.). 4 LC-MS/MS analysis of hydroxy-fatty acids. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. news-medical.net [news-medical.net]

- 5. scispace.com [scispace.com]

- 6. organomation.com [organomation.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 9. Strata SAX Solid Phase Extraction (SPE) Products: Phenomenex [phenomenex.com]

- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. agilent.com [agilent.com]

- 13. agilent.com [agilent.com]

- 14. 逆相SPE法 [sigmaaldrich.com]

- 15. waters.com [waters.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. assets.fishersci.com [assets.fishersci.com]

Application Note: Optimizing MRM Transitions for (R)-2-Hydroxy-4-phenylbutyric Acid-d5

This Application Note and Protocol is designed for analytical chemists and researchers optimizing LC-MS/MS methods for (R)-2-Hydroxy-4-phenylbutyric Acid (HPBA) and its deuterated internal standard, (R)-HPBA-d5 .

Abstract & Introduction

(R)-2-Hydroxy-4-phenylbutyric acid (HPBA) is a critical chiral intermediate in the synthesis of ACE inhibitors such as Benazepril and Enalapril. Accurate quantification of HPBA is essential for monitoring reaction kinetics, impurity profiling, and pharmacokinetic metabolite studies.

To achieve precise quantification in complex matrices (e.g., plasma, reaction mixtures), the use of a stable isotope-labeled internal standard, (R)-2-Hydroxy-4-phenylbutyric Acid-d5 , is mandatory. This protocol details the step-by-step optimization of Multiple Reaction Monitoring (MRM) transitions, focusing on the mechanistic fragmentation pathways in Negative Electrospray Ionization (ESI-) mode.

Chemical Properties & MS/MS Theory

Understanding the molecule's behavior in the gas phase is the foundation of a robust method.

Molecule Specifications

| Property | Analyte (HPBA) | Internal Standard (HPBA-d5)* |

| Formula | C₁₀H₁₂O₃ | C₁₀H₇D₅O₃ |

| MW | 180.20 g/mol | ~185.23 g/mol |

| Structure | Phenyl ring, ethyl chain, | Phenyl-d5 labeled ring (typical) |

| Ionization | ESI Negative ( | ESI Negative ( |

| Precursor ( | 179.1 | 184.1 |

*Note: This protocol assumes the standard commercial "Phenyl-d5" labeling pattern. If your standard is deuterated on the alkyl chain, the fragment masses will shift differently.

Fragmentation Logic (Negative Mode)

In negative mode,

-

Decarboxylation (Loss of CO₂): The most energetically favored pathway.

- (Analyte)

- (IS)

-

Dehydration (Loss of H₂O): Common for hydroxy compounds.

- (Analyte)

- (IS)

-

Combined Loss (H₂O + CO₂): Often yields the most specific ion for quantitation.

- (Analyte)

- (IS)

Experimental Workflow Visualization

The following diagram outlines the logical flow for method development, ensuring no step is skipped.

Figure 1: Step-by-step workflow for optimizing MRM transitions from neat standards.

Detailed Protocols

Protocol 1: Stock & Working Solution Preparation

Objective: Create stable solutions for infusion and LC injection.

-

Primary Stock (1 mg/mL):

-

Weigh 1.0 mg of (R)-HPBA-d5 into a 1.5 mL amber glass vial.

-

Dissolve in 1.0 mL of Methanol (LC-MS grade) .

-

Note: Methanol is preferred over acetonitrile for solubility of hydroxy acids.

-

-

Working Standard (10 µg/mL):

-

Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water.

-

-

Infusion Standard (1 µg/mL):

-

Dilute 100 µL of Working Standard into 900 µL of 50:50 Methanol:Water containing 0.1% Ammonium Acetate .

-

Critical: Do not use strong acid (0.1% Formic Acid) in the infusion solvent for Negative Mode optimization if signal is weak; Ammonium Acetate (pH ~5-6) often enhances deprotonation

.

-

Protocol 2: Precursor Ion Selection (Q1 Scan)

Objective: Confirm the ionization state and isotopic purity.

-

Mode: ESI Negative.[1]

-